molecular formula C7H6N4O2 B11763024 6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11763024
M. Wt: 178.15 g/mol
InChI Key: WGODPUXRWOWIEZ-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a hydroxyethylidene group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group may yield ketones, while reduction may produce ethyl derivatives.

Scientific Research Applications

6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethylidene group at the 6-position is particularly noteworthy, as it influences the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODPUXRWOWIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC=NN2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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